

## A Technical Guide to Segesterone Acetate: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **segesterone** acetate (SGA), a potent synthetic progestin. It covers the compound's chemical identity, physicochemical and pharmacological properties, detailed synthetic protocols, and its primary mechanism of action.

### **Chemical Structure and Identity**

**Segesterone** acetate, known by the developmental code ST-1435 and brand name Nestorone®, is a synthetic 19-norprogesterone derivative.[1][2] Its chemical structure is characterized by a methylene group at position 16 and an acetate ester at position  $17\alpha$  on the steroid backbone.[3] This unique structure contributes to its high progestational activity and selectivity.

Systematic (IUPAC) Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3]

Synonyms: 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione, ST-1435[3][4]

Chemical Structure of Segesterone Acetate

Figure 1: Chemical Structure of **Segesterone** Acetate

## **Quantitative Data Summary**



The following tables summarize key quantitative physicochemical and pharmacological data for **segesterone** acetate.

**Table 1: Physicochemical Properties** 

Property	Value ************************************	Reference(s)
Molecular Formula	C23H30O4	[4]
Molecular Weight	370.489 g/mol	[3]
CAS Number	7759-35-5	[3]
Melting Point	178-180 °C	[5]
Solubility	Soluble in DMSO	[4][6]

**Table 2: Pharmacological and Pharmacokinetic** 

**Properties** 

Property	Value	Reference(s)
Progesterone Receptor (PR) Binding	EC <sub>50</sub> = 50.3 nM	[4]
Relative Binding Affinity = 272% (of progesterone)	[3]	
Glucocorticoid Receptor (GR) Binding	EC <sub>50</sub> = 56 nM (no in vivo activity)	[4]
Androgen & Estrogen Receptor Binding	Negligible	[7]
Protein Binding	~95% (primarily to albumin)	[3][7]
Bioavailability (Oral)	~10%	[3]
Biological Half-life (Vaginal Ring)	4.5 ± 3.4 hours	[8]
Volume of Distribution (Vd)	19.6 L/kg	[7][8]

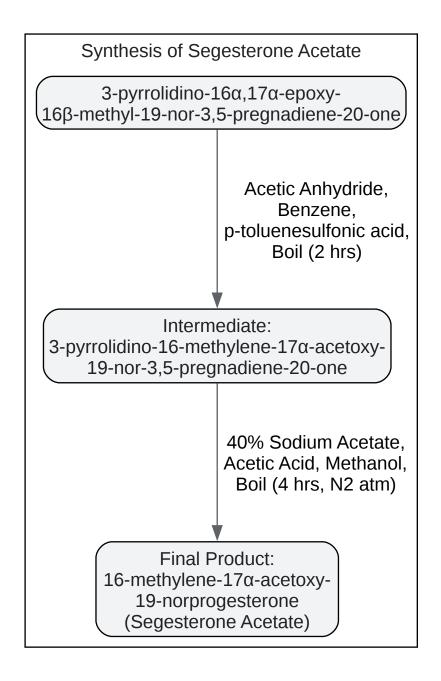


### **Synthesis of Segesterone Acetate**

The synthesis of **segesterone** acetate can be achieved from 19-norsteroid precursors. The following protocol is adapted from established patent literature, providing a viable pathway for its preparation.[5]

#### **Synthesis Workflow**

The overall workflow involves the transformation of a 16,17-epoxy-19-norsteroid into the final 16-methylene-17-acetoxy product.





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A high-level overview of the **segesterone** acetate synthesis pathway.

#### **Experimental Protocol**

Starting Material: 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one

Step 1: Formation of the 16-methylene- $17\alpha$ -acetoxy intermediate[5]

- A mixture of 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one (0.38 g), benzene (20 ml), acetic anhydride (20 ml), and p-toluenesulfonic acid (10 mg) is prepared.
- The mixture is boiled for 2 hours.
- Following the reaction, the solution is evaporated to yield a residue consisting primarily of 3-pyrrolidino-16-methylene-17α-acetoxy-19-nor-3,5-pregnadiene-20-one.

Step 2: Hydrolysis and final product formation[5]

- The residue from Step 1 is mixed with a 40% sodium acetate solution (30 ml), acetic acid (12 ml), and methanol (90 ml).
- The resulting mixture is boiled for 4 hours under a nitrogen atmosphere.
- The reaction is worked up according to standard steroid chemistry procedures (acidification, extraction, washing, drying, and evaporation).
- The final product, 16-methylene-17α-acetoxy-19-norprogesterone (segesterone acetate), is obtained.
- Recrystallization from a suitable solvent (e.g., methanol) can be performed for purification,
   yielding a product with a melting point of 178-180 °C.

### **Mechanism of Action**

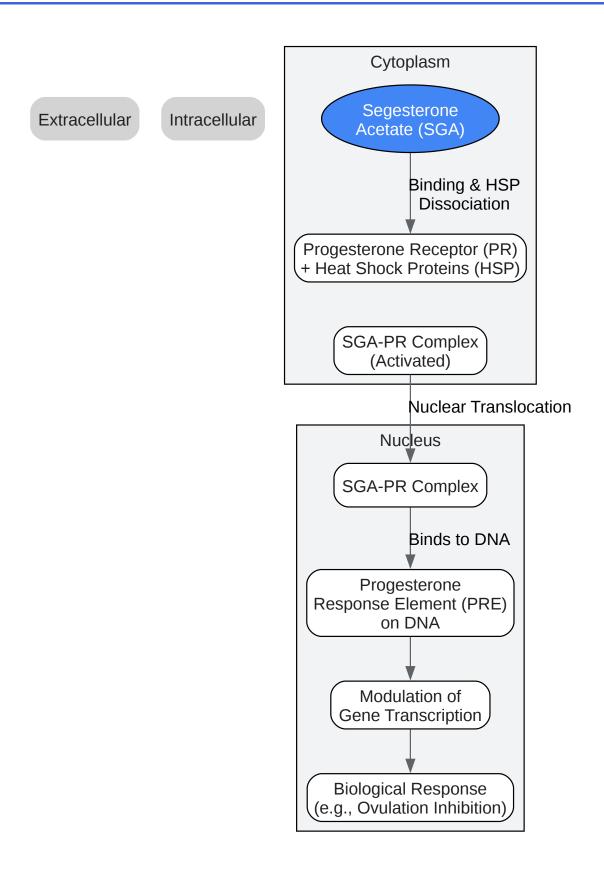
**Segesterone** acetate exerts its biological effects primarily by acting as a potent and selective agonist for the progesterone receptor (PR).[7]



### **Progesterone Receptor Signaling Pathway**

Upon entering the target cell, **segesterone** acetate binds to the progesterone receptor located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and leading to receptor dimerization and phosphorylation. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators and the general transcription machinery, leading to the modulation (activation or repression) of gene transcription. The primary contraceptive effect is the suppression of the mid-cycle luteinizing hormone (LH) surge, which in turn prevents ovulation.[7]





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Simplified signaling pathway for **segesterone** acetate via the progesterone receptor.



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